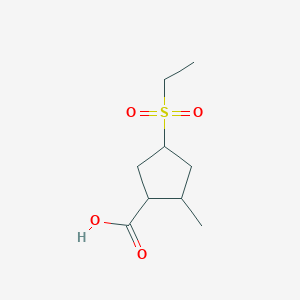

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid

Description

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1, a methyl group at position 2, and an ethylsulfonyl moiety at position 4. The ethylsulfonyl group (–SO₂C₂H₅) is a strong electron-withdrawing substituent, influencing the compound’s acidity, solubility, and reactivity. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing sulfonamide-containing pharmaceuticals, which often target enzymes or receptors via hydrogen bonding and steric interactions .

Properties

Molecular Formula |

C9H16O4S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-ethylsulfonyl-2-methylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

HHJGCWMJWLQYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1CC(C(C1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Ring Contraction and Cyclopentane Core Formation

A key method to prepare cyclopentanecarboxylic acid derivatives is through ring contraction of six-membered cyclic diketones or diazoketones, as described in patent WO1987003278A2. This approach involves:

- Condensation of appropriate precursors to form cyclic acyloins.

- In situ oxidation to diketones.

- Formation of hydrazones from diketones.

- Diazoketone intermediates undergo ring contraction to yield cyclopentanecarboxylic acids.

This method allows for the introduction of substituents at specific ring positions by selecting appropriate starting materials and reaction conditions. For example, 2-methyl substituents can be introduced via alkylated precursors, and sulfonyl groups can be incorporated in subsequent steps.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Na or KO base, cyclic precursors | Cyclic acyloin intermediate |

| 2 | Oxidation | Effective oxidizing agent (e.g., MnO2) | Diketone formation |

| 3 | Hydrazone formation | Hydrazine, acid catalyst (pH 5-11) | Hydrazone intermediate |

| 4 | Ring contraction | Diazoketone treatment | Cyclopentanecarboxylic acid derivative |

This sequence is adaptable to introduce ethylsulfonyl groups by functionalizing the ring or side chains before or after ring contraction.

Introduction of Ethylsulfonyl Group

The ethylsulfonyl substituent can be introduced via oxidation of ethylthio (ethylsulfanyl) precursors or direct sulfonylation reactions. While specific procedures for 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid are limited, analogous sulfonylation methods include:

- Oxidation of ethyl sulfide substituents to sulfone using oxidants such as hydrogen peroxide or peracids.

- Nucleophilic substitution or addition of ethylsulfonyl groups to activated cyclopentane intermediates.

Methyl Substitution at the 2-Position

The 2-methyl substituent is typically introduced by starting from methylated cyclopentane precursors or via alkylation reactions on cyclopentanone derivatives prior to ring contraction or oxidation steps.

Representative Synthetic Route (Hypothetical)

Based on the above principles and related literature, a plausible synthetic route is:

- Starting Material: 2-methylcyclopentanone or a suitable methylated cyclohexanone derivative.

- Ring Contraction: Convert the six-membered ring to a five-membered ring via diazoketone intermediates as per WO1987003278A2.

- Introduction of Ethylthio Group: Functionalize the 4-position with an ethylthio substituent via nucleophilic substitution or addition.

- Oxidation: Oxidize the ethylthio group to ethylsulfonyl using hydrogen peroxide or peracids.

- Carboxylation: Ensure the carboxylic acid group is present or introduced via oxidation of aldehyde or ester intermediates.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation to acyloin | Na or KO base, cyclic diketone precursors | Room temp to 50°C | 2-4 hours | 70-85 | Formation of cyclic acyloin intermediate |

| Oxidation to diketone | MnO2 or other oxidants | Room temp | 2 hours | 80-90 | In situ oxidation |

| Hydrazone formation | Hydrazine, acid catalyst (pH 5-11) | Room temp | 1-3 hours | 75-85 | Hydrazone intermediate |

| Ring contraction | Diazoketone treatment | Reflux | 2 hours | 65-80 | Formation of cyclopentanecarboxylic acid |

| Sulfide oxidation | H2O2 or peracid | 0-50°C | 1-4 hours | 80-90 | Conversion of ethylthio to ethylsulfonyl |

| Final purification | Acidification, extraction, recrystallization | Room temp | Variable | 75-85 | Isolation of pure acid |

Research Findings and Notes

- The ring contraction method is versatile and allows for the preparation of various substituted cyclopentanecarboxylic acids, including methyl-substituted derivatives.

- Oxidation of sulfides to sulfones is a well-established reaction and can be performed under mild conditions to preserve sensitive functional groups.

- The presence of the carboxylic acid group is typically confirmed by acid-base extraction and spectroscopic methods.

- Purification often involves recrystallization from ethanol/ethyl acetate mixtures to obtain high-purity products.

- The stereochemistry at the substituted positions may require control depending on the desired isomer, though many methods yield racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Cysteine Protease Inhibition

One of the notable applications of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is its role as an inhibitor of cysteine proteases, particularly cathepsins K, B, S, and L. These enzymes are implicated in various diseases, including cancer and inflammatory conditions. Research indicates that compounds inhibiting these proteases can be beneficial in treating diseases characterized by unregulated protease activity .

Pharmaceutical Formulations

The compound has been explored for use in pharmaceutical compositions aimed at treating conditions mediated by cysteine protease activity. The development of formulations containing this acid is crucial for enhancing the efficacy of therapeutic agents targeting proteolytic pathways .

Cosmetic Applications

Topical Formulations

Recent studies have highlighted the potential of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid in cosmetic formulations. Its properties can enhance skin hydration and improve the stability of topical products. The acid can be incorporated into emulsions and creams designed to deliver active ingredients effectively while ensuring product stability .

Safety and Efficacy Testing

Before launching new cosmetic products containing this compound, thorough investigations are conducted to assess safety and efficacy. These studies often involve in vivo testing to evaluate skin compatibility and the bioavailability of active ingredients delivered through formulations that include 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid .

Case Studies

Mechanism of Action

The mechanism by which 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, altering their activity. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at Position 4

4-(Cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic Acid

- Structure : Cyclopropanesulfonamido (–NHSO₂C₃H₅) at position 4.

- Properties: The sulfonamido group enhances hydrogen-bonding capacity compared to ethylsulfonyl.

- Synthesis : Prepared via sulfonamide coupling, as described in European Patent Application protocols using DPPA (diphenylphosphoryl azide) and TEA (triethylamine) .

4-(Dibenzylamino)-2-methylcyclopentanecarboxylic Acid

- Structure: Dibenzylamino (–N(C₇H₇)₂) at position 4.

- Properties : The bulky dibenzyl group increases hydrophobicity (logP) and molecular weight (MW = 324 g/mol). This reduces aqueous solubility but may enhance membrane permeability. HPLC retention time: 4.57 min (Method x) .

- Applications : Intermediate in asymmetric synthesis of bioactive molecules, such as kinase inhibitors .

2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic Acid

Backbone and Functional Group Comparisons

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Physicochemical and Analytical Data

| Compound Name | Substituent (Position 4) | Molecular Weight (g/mol) | HPLC Rt (min) | LC/MS (m/z [M+H]⁺) | Key Applications |

|---|---|---|---|---|---|

| 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid | –SO₂C₂H₅ | 222.3 (calculated) | N/A | N/A | Pharmaceutical intermediate |

| 4-(Cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic acid | –NHSO₂C₃H₅ | ~247.3 (calculated) | N/A | N/A | Sulfonamide drug synthesis |

| 4-(Dibenzylamino)-2-methylcyclopentanecarboxylic acid | –N(C₇H₇)₂ | 324.4 | 4.57 | 324 | Kinase inhibitor intermediates |

| 2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid | –CH₂OH | 172.2 | 0.44 | 173 | Polar metabolite synthesis |

Biological Activity

4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C₉H₁₈O₄S

- Molecular Weight : 206.30 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of cyclopentanecarboxylic acids. While specific data on 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is limited, related compounds have shown significant activity against various pathogens.

- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways. For instance, derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains, indicating a potential for development into novel antibiotics .

Antitumor Activity

The antitumor potential of compounds similar to 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid has been investigated in several studies.

- Case Study Example : In a study evaluating the antitumor efficacy of related compounds, significant reductions in tumor cell viability were observed in Ehrlich Ascites Carcinoma models. The compounds induced apoptosis and exhibited antioxidant activities without causing toxicity to liver or kidney tissues .

Anti-inflammatory Activity

Compounds within this chemical class have also been noted for their anti-inflammatory properties.

- Research Findings : Inflammation-related pathways were inhibited by analogs of cyclopentanecarboxylic acids, which may provide therapeutic benefits in conditions characterized by chronic inflammation. These effects are likely mediated through modulation of cytokine production and inhibition of inflammatory mediators.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Antitumor Activity | Anti-inflammatory Properties |

|---|---|---|---|

| Compound A | 1.25 μg/mL against M. tuberculosis | Significant reduction in EAC cells | Moderate inhibition of TNF-alpha |

| Compound B | 50 μg/mL against M. smegmatis | Induction of apoptosis in cancer cells | Strong inhibition of IL-6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.